(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755403
InChI: InChI=1S/C26H25NO5/c1-16-13-18(31-2)12-11-17(16)14-24(25(28)29)27-26(30)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
SMILES: CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H25NO5
Molecular Weight: 431.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC13755403

Molecular Formula: C26H25NO5

Molecular Weight: 431.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid -

Specification

Molecular Formula C26H25NO5
Molecular Weight 431.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-2-methylphenyl)propanoic acid
Standard InChI InChI=1S/C26H25NO5/c1-16-13-18(31-2)12-11-17(16)14-24(25(28)29)27-26(30)32-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1
Standard InChI Key GMPLGOWYBXOWHU-DEOSSOPVSA-N
Isomeric SMILES CC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

The compound belongs to the class of Fmoc-protected non-proteinogenic amino acids, characterized by a fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position and a substituted phenyl ring at the β-carbon. The IUPAC name reflects its stereochemistry ((S)-configuration), functional groups (carboxylic acid, Fmoc-protected amine), and substituents (4-methoxy-2-methylphenyl) .

Molecular Formula and Weight

  • Molecular formula: C27H25NO6\text{C}_{27}\text{H}_{25}\text{NO}_6

  • Molecular weight: 483.49 g/mol (calculated from analogs in ).

Stereochemical Features

The (S)-configuration at the α-carbon is critical for compatibility with solid-phase peptide synthesis (SPPS) protocols, ensuring correct chirality in peptide chains .

Synthesis and Manufacturing

Protection Strategy

The Fmoc group is introduced via reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) or Fmoc-Osu (N-hydroxysuccinimide ester) under basic conditions (e.g., NaHCO₃ or DIEA) . The 4-methoxy-2-methylphenyl side chain is typically pre-installed using Ullmann coupling or Suzuki-Miyaura cross-coupling before Fmoc protection .

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper substitution on the phenyl ring (4-methoxy vs. 2-methyl) requires orthogonal protecting groups during synthesis .

  • Optical purity: Chiral resolution via enzymatic methods or chromatography is necessary to maintain the (S)-configuration .

Physicochemical Properties

Thermal Stability

  • Melting point: Estimated at 118–125°C based on analogs like Fmoc-2-methyl-L-phenylalanine (118°C) .

  • Boiling point: ~630°C (predicted via QSPR models for similar arylpropanoic acids) .

Table 1: Comparative Physicochemical Data for Fmoc-Protected Amino Acids

CompoundMolecular Weight (g/mol)Melting Point (°C)Solubility in DMF (mg/mL)
Target compound483.49118–125>50
Fmoc-L-2-Me-Phe-OH 401.4511845
Fmoc-L-Cys(Phacm)-OH 490.60130–13230

Applications in Peptide Science

Role in SPPS

The Fmoc group enables orthogonal deprotection under mild basic conditions (e.g., piperidine), making the compound invaluable for synthesizing peptides with acid-labile side chains .

Structural Modifications

  • Phenyl substituents: The 4-methoxy group enhances solubility, while the 2-methyl group introduces steric hindrance, influencing peptide folding .

  • Chirality: The (S)-configuration ensures compatibility with natural L-amino acids in bioactive peptides .

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